![molecular formula C11H9NOS2 B14714939 5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one CAS No. 6880-18-8](/img/structure/B14714939.png)
5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one is a spirocyclic compound that features a unique structural motif combining a dithiolane ring and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one typically involves the formation of the spirocyclic structure through a series of reactions. One common method is the reaction of isoquinoline derivatives with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparación Con Compuestos Similares
- Spiro[1,3-dioxolane-2,6’-isoquinolin]-5’-one
- Spiro[1,3-dithiane-2,6’-isoquinolin]-5’-one
- Spiro[1,3-oxathiane-2,6’-isoquinolin]-5’-one
Comparison: 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one is unique due to the presence of the dithiolane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the dithiolane ring can undergo specific oxidation and reduction reactions that are not possible with dioxolane or oxathiane rings .
Propiedades
Número CAS |
6880-18-8 |
|---|---|
Fórmula molecular |
C11H9NOS2 |
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
spiro[1,3-dithiolane-2,6'-isoquinoline]-5'-one |
InChI |
InChI=1S/C11H9NOS2/c13-10-9-2-4-12-7-8(9)1-3-11(10)14-5-6-15-11/h1-4,7H,5-6H2 |
Clave InChI |
IJCZNBZLDZFJGI-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(S1)C=CC3=C(C2=O)C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





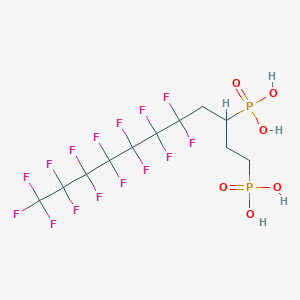
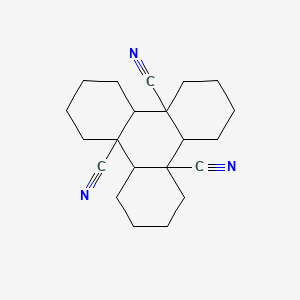

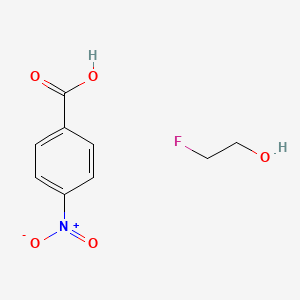
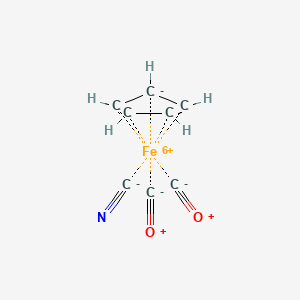
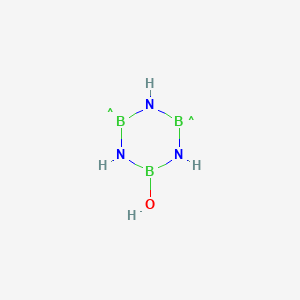
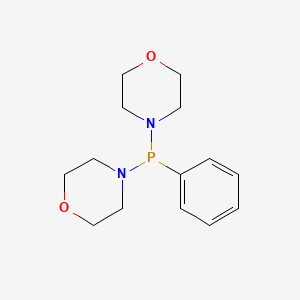

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)

